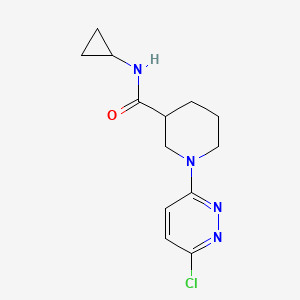
1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide is a chemical compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 3-position
Preparation Methods
The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: Starting from a suitable precursor, such as 3-chloropyridazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazine intermediate.
Formation of the carboxylic acid and cyclopropylamide groups: The carboxylic acid group is introduced through oxidation reactions, and the cyclopropylamide group is formed through amide coupling reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide can be compared with other similar compounds, such as:
4-(6-Chloro-pyridazin-3-yl)-morpholine: This compound features a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone: This compound has a more complex structure with additional rings, resulting in unique properties and applications.
Properties
Molecular Formula |
C13H17ClN4O |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H17ClN4O/c14-11-5-6-12(17-16-11)18-7-1-2-9(8-18)13(19)15-10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,15,19) |
InChI Key |
VXTCGNVDZLLFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















